![molecular formula C11H9FN2O B8011039 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde](/img/structure/B8011039.png)
4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde
Overview
Description
4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization : This compound has been synthesized and characterized in various studies. For instance, Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures using X-ray single crystal structure determination (Loh et al., 2013).
Optical and Structural Properties : Mary et al. (2015) conducted an experimental and theoretical investigation on the molecular structure, vibrational frequencies, and vibrational assignments of a similar compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Their study also included molecular docking, suggesting potential phosphodiesterase inhibitory activity (Mary et al., 2015).
Biological Properties and Drug Efficacy : Thangarasu et al. (2019) explored the synthesis of novel pyrazole carbaldehyde derivatives for potential use as drugs, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to examine interactions with enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).
Antimicrobial Activity : A study by Hamed et al. (2020) focused on the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, including compounds similar to 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, and evaluated their antimicrobial activities (Hamed et al., 2020).
Synthesis and Anticonvulsant Analyses : Viveka et al. (2015) synthesized new pyrazole analogues from a similar precursor and evaluated their anticonvulsant and analgesic activities. The study established structure-activity relationships among the tested compounds (Viveka et al., 2015).
properties
IUPAC Name |
4-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(11(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPBYJCGBXNXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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